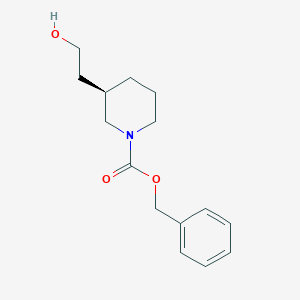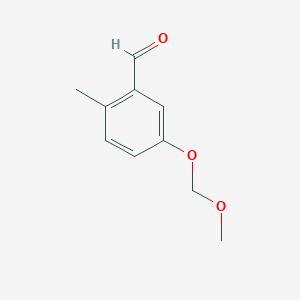
1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone is a complex organic compound with a unique structure that includes a naphthalene ring system
Métodos De Preparación
The synthesis of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthalene ring.
Reduction and acetylation: Reduction of the naphthalene ring to a tetrahydro form, followed by acetylation to introduce the ethanone group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to convert existing groups into more reactive forms.
Reduction: Reduction reactions can further modify the naphthalene ring or other parts of the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone involves its interaction with molecular targets within cells. This compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar naphthalene ring system but lacking the hydroxyl and methoxy groups.
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with different functional groups.
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Shares the methoxy groups but differs in other functional groups.
The uniqueness of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71366-25-1 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O4/c1-9(15)14(16)7-6-10-11(8-14)13(18-3)5-4-12(10)17-2/h4-5,16H,6-8H2,1-3H3 |
Clave InChI |
ZSXULPOFXAGSMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)

![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)




![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)



![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
